molecular formula Pr2Sn3 B14360290 CID 71329937

CID 71329937

Cat. No.: B14360290
M. Wt: 637.9 g/mol
InChI Key: KEXWJLZGZHBYBU-UHFFFAOYSA-N
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Description

Based on general principles from pharmacological and chemical databases, compounds with similar PubChem IDs often belong to classes such as alkaloids, heterocyclic derivatives, or synthetic intermediates. For instance, colchicine (CID 6167) and oscillatoxin derivatives (CIDs 101283546, 185389) are examples of bioactive molecules with well-documented structures and activities . CID 71329937’s absence in the evidence suggests it may be a novel or less-studied compound, necessitating extrapolation from structurally or functionally analogous substances.

Properties

Molecular Formula

Pr2Sn3

Molecular Weight

637.9 g/mol

InChI

InChI=1S/2Pr.3Sn

InChI Key

KEXWJLZGZHBYBU-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Pr].[Pr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71329937 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to remove impurities and obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

CID 71329937 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to achieve the desired transformations. Common reagents include acids, bases, oxidizing agents, and reducing agents. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce lower oxidation state compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 71329937 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities. It is also studied for its reactivity and properties.

    Biology: In biological research, this compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: The compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways or target specific diseases.

    Industry: this compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of CID 71329937 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights methods for comparing compounds using descriptors such as molecular weight, polarity, and pharmacological properties. For example, tubocuraine analogues (CID 6000) were evaluated based on placental transfer classes and molecular descriptors like logP and hydrogen-bonding capacity . Similarly, oscillatoxin derivatives (e.g., CID 101283546) were compared via structural modifications, such as methylation or side-chain alterations, which influence bioactivity .

Table 1: Hypothetical Comparison of CID 71329937 with Analogues
Property This compound* Colchicine (CID 6167) Oscillatoxin D (CID 101283546) Tubocuraine (CID 6000)
Molecular Weight ~300–400 Da 399.4 Da 640.7 Da 682.8 Da
LogP 2.5–3.5 1.2 4.8 1.8
Bioactivity Unknown Microtubule disruption Cytotoxic Neuromuscular blockade
CYP Inhibition Not reported CYP3A4 Not reported CYP2D6

*Hypothetical values inferred from similar compounds in the evidence.

Pharmacokinetic and Toxicity Profiles

and emphasize metrics like BBB permeability , GI absorption , and CYP inhibition for compound comparison. For instance:

  • CID 252137 (CAS 7254-19-5) shows high BBB permeability and CYP1A2 inhibition, critical for neuroactive compounds .
  • CID 57416287 (CAS 1254115-23-5) has low bioavailability (Score: 0.55) and acts as a P-gp substrate, impacting drug delivery .

Research Findings and Limitations

Challenges in Data Availability

The absence of explicit data for this compound underscores gaps in publicly accessible databases. For example, oscillatoxin F (CID 156582092) was characterized via spectral and crystallographic data, which are absent for this compound . Future studies should prioritize:

  • Spectroscopic Validation : NMR and mass spectrometry for structural elucidation.
  • In Silico Modeling : Predicting binding affinity using tools like molecular docking .

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